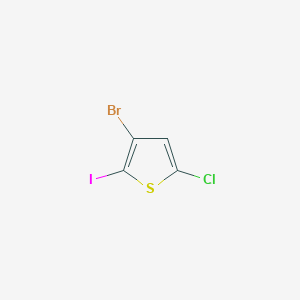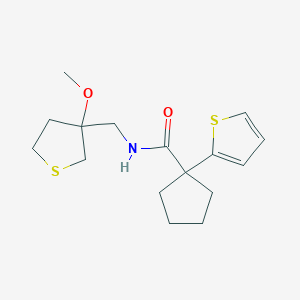
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H23NO2S2 and its molecular weight is 325.49. The purity is usually 95%.
BenchChem offers high-quality N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Pharmacology of Novel Synthetic Opioids
A detailed review on the chemistry and pharmacology of novel synthetic opioid receptor agonists highlights the structural and functional diversity of these compounds. Notably, N-substituted benzamides and acetamides, developed originally by pharmaceutical companies, have emerged as substances of abuse due to their euphoric effects. The review underscores the importance of international early warning systems in tracking these substances and recommends pre-emptive research to provide necessary pharmacokinetic data for early detection in toxicological samples. The stereochemistry of these compounds, including chiral N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, significantly influences their potency, highlighting the need for specific detection methods that consider stereoconfiguration (Sharma et al., 2018).
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide, a compound with a structural similarity to N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, demonstrates a wide range of pharmacological properties. Its clinical applications include the treatment of gastro-intestinal disorders, facilitating radiological diagnostics, and as an antiemetic. The review of metoclopramide’s pharmacological properties provides insights into the potential clinical applications of structurally related compounds, emphasizing the importance of understanding the multifaceted effects of these chemical entities (Pinder et al., 2012).
Structural Diversity and Pharmacological Significance of Nitrogen Heterocycles
An analysis of U.S. FDA-approved pharmaceuticals reveals the prevalence and pharmacological significance of nitrogen heterocycles, underscoring their role as critical structural components in drug design. This review provides a comprehensive overview of the most commonly utilized nitrogen heterocycles, detailing their substitution patterns and highlighting the impact of specific structural modifications on drug efficacy and safety. The insights from this analysis are relevant for understanding the pharmacological potential of compounds like N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, which contains nitrogen heterocycles in its structure (Vitaku et al., 2014).
Neuroprotective and Osteogenic Activities
Research on osthole, a compound with structural similarities to N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, reveals its neuroprotective and osteogenic activities. Osthole demonstrates a broad spectrum of pharmacological actions, including immunomodulatory, anticancer, and cardiovascular protective effects. This review illustrates the potential of structurally related compounds to serve as multitarget alternative medicines, providing a foundation for future investigations into their diverse biological activities (Zhang et al., 2015).
Propiedades
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S2/c1-19-15(8-10-20-12-15)11-17-14(18)16(6-2-3-7-16)13-5-4-9-21-13/h4-5,9H,2-3,6-8,10-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZJVURYOKXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methoxytetrahydrothiophen-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

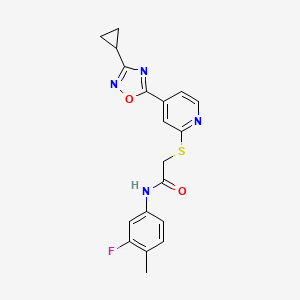
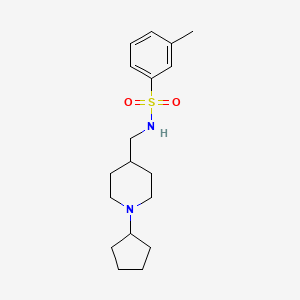
![3-Methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2772447.png)
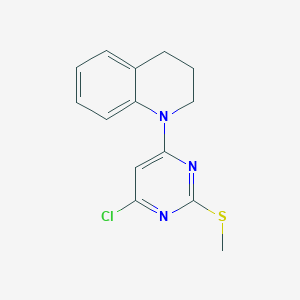

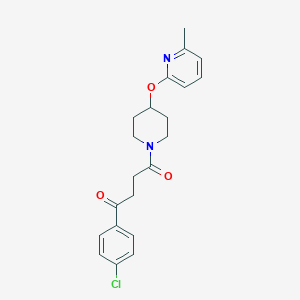
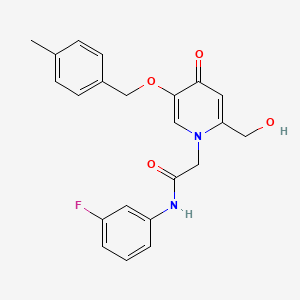
![Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2772455.png)
![(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2772456.png)
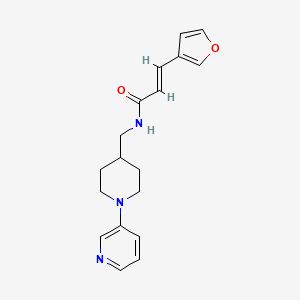
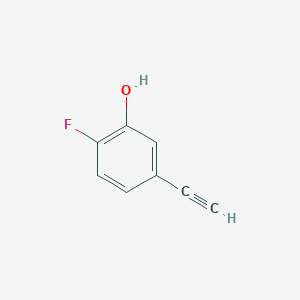
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2772461.png)
